3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium
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Overview
Description
3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoxazole
- 5-Phenylbenzoxazole
- 3-Ethylbenzoxazole
- 2-Methyl-5-phenylbenzoxazole
Uniqueness
3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium is unique due to the specific combination of ethyl, methyl, and phenyl substituents on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63467-98-1 |
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Molecular Formula |
C16H16NO+ |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium |
InChI |
InChI=1S/C16H16NO/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/q+1 |
InChI Key |
RCJIJPZYPFGZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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